4,6-Dibromo-2,3-difluoroaniline
Overview
Description
4,6-Dibromo-2,3-difluoroaniline is an organic compound with the molecular formula C6H3Br2F2N and a molecular weight of 286.90 g/mol . It is a derivative of aniline, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
The synthesis of 4,6-Dibromo-2,3-difluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method involves the use of 1,2-dibromo-4,5-difluoro-3-nitrobenzene as a starting material, which undergoes reduction to form the desired compound . The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen as a reducing agent, with the reaction carried out in methanol at elevated temperatures .
Chemical Reactions Analysis
4,6-Dibromo-2,3-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups using Pd-catalyzed coupling reactions .
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Formation of Derivatives: It can be used to synthesize more complex molecules, such as fluorogenic derivatizing reagents for analytical purposes.
Common reagents used in these reactions include palladium catalysts , hydrogen , and various organic solvents . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4,6-Dibromo-2,3-difluoroaniline has several applications in scientific research:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Analytical Chemistry: It is employed in the development of fluorogenic reagents for the detection of specific biomolecules.
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,3-difluoroaniline exerts its effects is primarily through its reactivity with other chemical species. The bromine and fluorine atoms on the benzene ring make it a versatile intermediate for various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
4,6-Dibromo-2,3-difluoroaniline can be compared with other similar compounds such as:
4-Bromo-2,6-difluoroaniline: This compound has one less bromine atom and is used in similar chemical synthesis applications.
2-Bromo-4,6-difluoroaniline: Another closely related compound with similar reactivity and applications.
2,6-Difluoroaniline: Lacks bromine atoms and is used in different synthetic pathways.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
4,6-dibromo-2,3-difluoroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(8)6(11)5(10)4(2)9/h1H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLSOTZGMCNHCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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